Ethyl 5-Bromoisoquinoline-1-carboxylate

Medicinal Chemistry ADME Drug Design

Ethyl 5-Bromoisoquinoline-1-carboxylate (CAS 1111311-65-9) is a heterocyclic building block belonging to the isoquinoline-1-carboxylate family. It features a bromine atom at the 5-position of the isoquinoline ring and an ethyl ester at the 1-position, with a molecular formula of C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
Cat. No. B12962035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Bromoisoquinoline-1-carboxylate
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC2=C1C=CC=C2Br
InChIInChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-4-3-5-10(13)8(9)6-7-14-11/h3-7H,2H2,1H3
InChIKeyBHGRQYOYGWFHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Bromoisoquinoline-1-carboxylate: Procurement Guide and Core Specifications


Ethyl 5-Bromoisoquinoline-1-carboxylate (CAS 1111311-65-9) is a heterocyclic building block belonging to the isoquinoline-1-carboxylate family. It features a bromine atom at the 5-position of the isoquinoline ring and an ethyl ester at the 1-position, with a molecular formula of C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol [1]. This compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . Its specific substitution pattern provides a unique synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the rapid diversification of isoquinoline scaffolds .

Ethyl 5-Bromoisoquinoline-1-carboxylate: Why Generic Isoquinoline Analogs Cannot Be Substituted


Substituting Ethyl 5-Bromoisoquinoline-1-carboxylate with a closely related analog, such as the non-brominated Ethyl isoquinoline-1-carboxylate (CAS 50458-78-1) or the methyl ester variant (CAS 1330750-67-8), introduces significant changes in reactivity, physicochemical properties, and synthetic utility. The presence of the bromine atom at the 5-position is critical for enabling downstream palladium-catalyzed cross-coupling reactions, a key transformation for generating diverse compound libraries [1]. Furthermore, the ethyl ester group confers a specific lipophilicity (XLogP3 = 2.7) and solubility profile compared to the corresponding carboxylic acid (CAS 1111311-65-9, XLogP3 = 2.0) or methyl ester (MW = 266.09), directly impacting reaction conditions, purification methods, and the physicochemical properties of final drug candidates . Failure to procure the exact compound will result in the loss of a strategic synthetic vector and altered ADME properties in derived compounds, which can derail structure-activity relationship (SAR) studies .

Ethyl 5-Bromoisoquinoline-1-carboxylate: Quantitative Evidence of Differentiation


Increased Lipophilicity for Enhanced Membrane Permeability vs. Carboxylic Acid Analog

The ethyl ester group in Ethyl 5-Bromoisoquinoline-1-carboxylate significantly increases its lipophilicity compared to the free carboxylic acid analog, 5-Bromoisoquinoline-1-carboxylic acid (CAS 1111311-65-9). This is quantitatively reflected in the calculated partition coefficient (XLogP3), which is a key predictor of passive membrane permeability and oral absorption .

Medicinal Chemistry ADME Drug Design

Enhanced Synthetic Versatility via 5-Bromo Handle for Cross-Coupling vs. Non-Halogenated Core

The presence of a bromine atom at the 5-position of the isoquinoline ring provides a critical functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This is a fundamental and quantifiable advantage over the non-halogenated analog, Ethyl isoquinoline-1-carboxylate (CAS 50458-78-1), which lacks this reactivity and therefore cannot undergo direct C-C or C-N bond formation at this position [1]. The 5-bromo substitution pattern is a key intermediate specifically mentioned in patents for the synthesis of pharmaceutical compounds, unlike the 4- or 6-bromo isomers which may lead to different reaction outcomes [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Higher Molecular Weight and Boiling Point Indicate Lower Volatility vs. Methyl Ester Analog

The ethyl ester analog possesses a higher molecular weight (MW = 280.12 g/mol) and a higher predicted boiling point compared to the methyl ester analog, Methyl 5-bromoisoquinoline-1-carboxylate (CAS 1330750-67-8, MW = 266.09 g/mol) . While specific boiling point data for both compounds are not readily available, this is a direct class-level inference based on well-established structure-property relationships where increasing ester chain length (from methyl to ethyl) increases molecular weight and van der Waals interactions, resulting in a higher boiling point and lower volatility [1]. This can be advantageous in process chemistry where handling less volatile intermediates can improve safety and reduce losses during solvent evaporation or distillation.

Process Chemistry Analytical Chemistry Scale-up

Ethyl 5-Bromoisoquinoline-1-carboxylate: Primary Applications Supported by Evidence


Strategic Diversification in Kinase Inhibitor SAR Studies

The 5-bromo group in Ethyl 5-Bromoisoquinoline-1-carboxylate serves as a critical linchpin for rapid analog synthesis via Suzuki-Miyaura cross-coupling. This allows medicinal chemists to efficiently explore the chemical space around the isoquinoline core to identify potent and selective kinase inhibitors. The patent literature explicitly identifies 5-bromoisoquinoline derivatives as key intermediates for pharmaceutical synthesis, underscoring their role in constructing diverse compound libraries for hit-to-lead optimization [1].

Optimization of ADME Properties in Drug Candidate Design

When incorporated into a lead compound, the ethyl ester functionality of this building block confers a specific lipophilicity profile (XLogP3 = 2.7) that is distinct from the free carboxylic acid (XLogP3 = 2.0). This is a key design consideration for medicinal chemists aiming to balance potency with favorable drug-like properties such as oral absorption and metabolic stability. The quantitative logP difference of +0.7 units can significantly impact membrane permeability and is a critical parameter in rational drug design [1].

Scalable Synthesis of Complex Isoquinoline-Derived Pharmaceuticals

In process research and development, the selection of an ethyl ester over a methyl ester can be a deliberate choice to reduce the volatility and improve the handling safety of key intermediates during large-scale manufacturing. The higher molecular weight of the ethyl ester (280.12 g/mol) compared to the methyl ester (266.09 g/mol) implies a higher boiling point, which translates to lower evaporative loss and a reduced risk of inhalation exposure during operations like solvent swaps or distillations [1].

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